1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[45]decan-8-yl)ethanone is a complex organic compound characterized by its unique spirocyclic structure and the presence of fluorinated aromatic rings
Preparation Methods
The synthesis of 1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the fluorinated benzoyl group: This is achieved through a Friedel-Crafts acylation reaction using 4-fluoro-3-(trifluoromethyl)benzoyl chloride.
Final functionalization: The ethanone group is introduced through a series of reactions, including oxidation and substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorinated aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Addition: The spirocyclic core can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Pharmacology: Studies focus on its bioactivity and potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The unique fluorinated structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biology: Research explores its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzoyl group enhances its binding affinity and selectivity, while the spirocyclic core provides structural stability. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to its observed bioactivities.
Comparison with Similar Compounds
Similar compounds to 1-(2-(4-Fluoro-3-(trifluoromethyl)benzoyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone include other spirocyclic compounds and fluorinated aromatic compounds. Compared to these, the unique combination of a spirocyclic core and a highly fluorinated benzoyl group in this compound provides distinct advantages in terms of stability, bioactivity, and potential applications. Examples of similar compounds include:
- Spiro[4.5]decan-8-one derivatives
- Fluorinated benzoyl compounds
- Other diazaspiro compounds
Properties
IUPAC Name |
1-[2-[4-fluoro-3-(trifluoromethyl)benzoyl]-2,8-diazaspiro[4.5]decan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N2O2/c1-12(25)23-7-4-17(5-8-23)6-9-24(11-17)16(26)13-2-3-15(19)14(10-13)18(20,21)22/h2-3,10H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGLWOQIDZTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)C(=O)C3=CC(=C(C=C3)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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